molecular formula C6H6N4O B613801 7-Deazaguanine CAS No. 7355-55-7

7-Deazaguanine

Cat. No. B613801
CAS RN: 7355-55-7
M. Wt: 150.14 g/mol
InChI Key: OLAFFPNXVJANFR-UHFFFAOYSA-N
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Patent
US08227601B2

Procedure details

To a mixture of 2,4-diamino-6-hydroxypyrimidine (20.0 g, 159 mmol) and NaOAc (26.0 g, 317 mmol) in H2O (300 mL) at 65° C. was added a solution of chloroacetaldehyde (22.0 mL, 50% in H2O, 173 mmol) in H2O (22 mL) dropwise for 90 min. The mixture was stirred at 65° C. for an additional 2 h and cooled to room temperature. The reaction mixture was concentrated in vacuo to one third of its original volume and stored at 4° C. for 16 h. The light pink precipitates were filtered, washed with an ice cold H2O (5 mL), and dried under high vacuum for 16 h. The precipitates were placed in Soxhlet extractor and refluxed with methanol (200 mL) for 24 h. The methanol was concentrated to give 13.3 g (56%) of 2-amino-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one as a light pink solid.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[C:4]([OH:9])[N:3]=1.[CH3:10][C:11]([O-])=O.[Na+].ClCC=O>O>[NH2:1][C:2]1[NH:3][C:4](=[O:9])[C:5]2[CH:11]=[CH:10][NH:8][C:6]=2[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)N)O
Name
Quantity
26 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
ClCC=O
Name
Quantity
22 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 65° C. for an additional 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo to one third of its original volume
WAIT
Type
WAIT
Details
stored at 4° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The light pink precipitates
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with an ice cold H2O (5 mL)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed with methanol (200 mL) for 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The methanol was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1NC(C2=C(N1)NC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.